molecular formula C17H18N2O4S B5485087 N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide

Cat. No.: B5485087
M. Wt: 346.4 g/mol
InChI Key: ZOSGTNLHGSDTRA-UHFFFAOYSA-N
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Description

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropylsulfamoyl group attached to a methoxyphenyl ring, which is further connected to a benzamide moiety. The unique structural features of this compound contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of chlorosulfonylbenzoic acid with cyclopropylamine to form the cyclopropylsulfamoyl intermediate.

    Coupling with Methoxyphenylamine: The sulfamoyl intermediate is then coupled with 2-methoxyphenylamine using carbodiimide coupling agents.

    Formation of Benzamide: Finally, the resulting intermediate is reacted with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide primarily involves its interaction with NTPDases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the levels of nucleotides in the extracellular environment. This inhibition can lead to various physiological effects, including the regulation of vascular fluidity, cardiac protection, and maintenance of thrombosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide stands out due to its specific structural features, such as the presence of a cyclopropylsulfamoyl group and a methoxyphenyl ring. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-10-9-14(24(21,22)19-13-7-8-13)11-15(16)18-17(20)12-5-3-2-4-6-12/h2-6,9-11,13,19H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSGTNLHGSDTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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